Tiamulin

Übersicht

Beschreibung

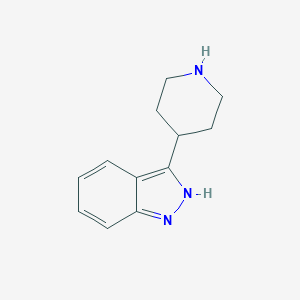

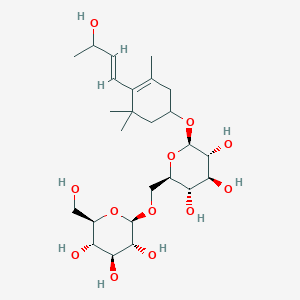

Tiamulin ist ein Pleuromutilin-Antibiotikum, das hauptsächlich in der Veterinärmedizin, insbesondere bei Schweinen und Geflügel, eingesetzt wird. Es ist ein Diterpen-Antimykotikum mit einer Pleuromutilin-Chemischen Struktur, die der von Valnemulin ähnelt . This compound ist wirksam gegen eine Reihe von grampositiven Bakterien und Mykoplasmen .

Wirkmechanismus

Target of Action

Tiamulin is a pleuromutilin antibiotic drug that is used in veterinary medicine, particularly for pigs and poultry . The primary target of this compound is the bacterial ribosome . It binds to the peptidyl transferase center (PTC) of the ribosome , which plays a crucial role in protein synthesis.

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the PTC of the ribosome . This interaction blocks the correct positioning of the tRNA’s CCA end, thereby inhibiting peptidyl transferase and subsequent protein production . This disruption in protein synthesis leads to the bacteriostatic effect of this compound .

Biochemical Pathways

It is known that this compound interferes with the protein synthesis pathway in bacteria by binding to the ptc of the ribosome . This action disrupts the normal functioning of the bacterial cell, leading to its inability to proliferate.

Pharmacokinetics

This compound is well absorbed when administered orally . In a study conducted on ducks, the maximum plasma concentrations were 0.77 and 2.32 μg/mL attained at 2 hours (Tmax) for doses of 30 and 60 mg/kg, respectively . The elimination half-lives for these two doses were 3.54 and 6.34 hours, respectively . The minimum inhibitory concentration for this compound against Mycoplasma anatis was determined to be 0.06 μg/mL .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By binding to the PTC of the ribosome and disrupting protein synthesis, this compound prevents the bacteria from proliferating . This makes it effective against a variety of bacterial infections, particularly in pigs and poultry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the residue depletion of this compound in animal tissues . Moreover, the bacterial community structure in the environment where this compound is used can also influence its degradation and efficacy .

Wissenschaftliche Forschungsanwendungen

Tiamulin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactions of pleuromutilin derivatives.

Biology: Investigated for its effects on microbial protein synthesis and its interactions with ribosomal RNA.

Medicine: Primarily used in veterinary medicine to treat respiratory diseases in pigs and poultry.

Biochemische Analyse

Biochemical Properties

Tiamulin exhibits antimicrobial activity against Gram-positive bacteria, anaerobic bacteria, and mycoplasma . It achieves this by binding to the peptidyl transferase center of the 50S ribosomal subunit, inhibiting protein synthesis .

Cellular Effects

This compound’s inhibition of protein synthesis has profound effects on cellular function. It prevents the production of essential proteins, leading to a halt in cellular processes. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the 50S ribosomal subunit . This binding interaction inhibits the function of the ribosome, preventing the synthesis of proteins and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For example, Py-mulin, a new pleuromutilin derivative with potent antibacterial activities in vitro and in vivo, has been evaluated for acute and subacute oral toxicity . The LD50 values in acute oral toxicity were 2973 mg/kg (female mice) and 3891 mg/kg (male mice) .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a subacute toxicity study, 50 mg/kg Py-mulin did not induce any abnormality in body weight, food consumption, clinical sign, hematology, clinical chemistry, organ weight, and histopathology in all of the treatment groups . High doses of Py-mulin (100 and 300 mg/kg) displayed slightly hepatotoxicity to female rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tiamulin wird durch einen Semi-Fermentationsprozess gefolgt von chemischer Synthese hergestellt. Der erste Schritt beinhaltet die Fermentation des Pilzes Clitopilus scyphoides, um Pleuromutilin zu produzieren. Dies wird gefolgt von einer Hydrierung und Fumaratbildung, um this compound zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound oft als this compound-Fumarat hergestellt. Die Herstellung umfasst das Erhitzen von Nebenbestandteilen auf Temperaturen zwischen 55-80°C, gefolgt von Scherung und Rühren, um eine Mischlauge zu erhalten. Diese Mischung wird dann gesprüht, um sie zu kondensieren und zu granulieren, was zu homogenen this compound-Fumarat führt .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen laufen typischerweise unter kontrollierten Temperaturen und pH-Bedingungen ab .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Metaboliten, die die antimikrobiellen Eigenschaften von this compound beibehalten. Diese Metaboliten werden oft auf ihre Wirksamkeit und Sicherheit in veterinärmedizinischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Synthese von mikrobiellen Proteinen. Es bindet an das ribosomale Peptidyltransferasezentrum, verhindert die korrekte Positionierung von Transfer-RNA und die anschließende Produktion spezifischer Proteine . Dieser Mechanismus ist sehr wirksam gegen grampositive Bakterien und Mykoplasmen .

Analyse Chemischer Reaktionen

Types of Reactions

Tiamulin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the antimicrobial properties of this compound. These metabolites are often studied for their efficacy and safety in veterinary applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lefamulin: Ein Pleuromutilin-Derivat, das in der Humanmedizin zur Behandlung bakterieller Infektionen eingesetzt wird.

Retapamulin: Wird topisch bei Hautinfektionen eingesetzt und hat einen ähnlichen Wirkmechanismus.

Einzigartigkeit von Tiamulin

This compound ist einzigartig in seiner hohen Wirksamkeit gegen Mykoplasmen und seiner spezifischen Verwendung in der Veterinärmedizin. Sein semi-synthetischer Produktionsprozess unterscheidet es auch von anderen Pleuromutilin-Antibiotika .

Eigenschaften

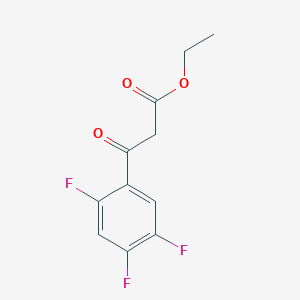

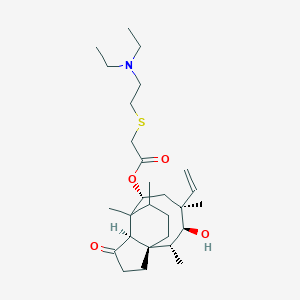

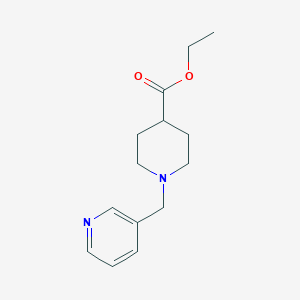

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19-,20+,22-,24+,25+,26-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURAUHCOJAIIRQ-QGLSALSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046701 | |

| Record name | Tiamulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water, Very soluble in dichloromethane; freely soluble in dehydrated alcohol | |

| Record name | TIAMULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mutation frequency of aflatoxin B1 could be completely inhibited by tiamulin in CYP3A4-expressing cells, but no effect was observed on the mutation frequency of the direct mutagen ethylmethanesulphonate. Western blotting of homogenates of the CYP3A4-expressing cell line showed stabilization of CYP3A4 protein after incubation with tiamulin, supporting the hypothesis that the mechanism of inhibition is by binding of tiamulin to the cytochrome., Tiamulin is a semisynthetic diterpene antibiotic frequently used in farm animals. The drug has been shown to produce clinically important--often lethal--interactions with other compounds. It has been suggested that this is caused by a selective inhibition of oxidative drug metabolism via the formation of a cytochrome P-450 metabolic intermediate complex. In the present study, rats were treated orally for 6 days with tiamulin at two different doses: 40 & 226 mg/kg of body weight. For comparison, another group received 300 mg of triacetyloleandomycin (TAO) per kg, which is equivalent to the 226-mg/kg tiamulin group. Subsequently, microsomal P-450 contents, P-450 enzyme activities, metabolic intermediate complex spectra, & P-450 apoprotein concentrations were assessed. In addition, effects on individual microsomal P-450 activities were studied in control microsomes at different tiamulin & substrate concentrations. In the rats treated with tiamulin, a dose-dependent complex formation as evidenced by its absorption spectrum & an increase in cytochrome P-4503A1/2 contents as assessed by Western blotting (immunoblotting) were found. The effects were comparable to those of TAO. Tiamulin induced microsomal P-450 content, testosterone 6 beta-hydroxylation rate, erythromycin N-demethylation rate, & the ethoxyresorufin O-deethylation activity. Other activities were not affected or decreased. When tiamulin was added to microsomes of control rats, the testosterone 6 beta-hydroxylation rate & the erythromycin N-demethylation were strongly inhibited. It is concluded that tiamulin is a potent & selective inducer-inhibitor of cytochrome P-450. Though not belonging to the macrolides, the compound produces an effect on P-450 similar to those of TAO & related compounds. | |

| Record name | TIAMULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Sticky, translucent yellowish mass | |

CAS No. |

55297-95-5 | |

| Record name | Tiamulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55297-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiamulin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055297955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiamulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiamulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiamulin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E38WZ4U54R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIAMULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals from acetone. MP: 147-148 °C (after stirring in ethyl acetate and drying at 60 °C and 80 °C overnight) /Tiamulin fumarate/ | |

| Record name | TIAMULIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tiamulin exert its antibacterial effect?

A1: this compound hydrogen fumarate, a semisynthetic pleuromutilin antibiotic, disrupts bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center (PTC) within the 50S ribosomal subunit. [, , ] This interaction prevents the formation of peptide bonds during the initiation phase of translation, effectively halting protein production and leading to bacteriostatic activity. [, , ]

Q2: Does this compound impact bacterial protein synthesis at any other stage?

A2: this compound specifically targets the initiation phase of protein synthesis. Once elongation has commenced, this compound no longer interferes with peptide bond formation. [, ]

Q3: What is the chemical structure of this compound?

A3: this compound is a complex organic molecule derived from pleuromutilin. Its core structure consists of a diterpene with three rings: cyclopentane, cyclohexane, and an eight-membered ring containing an ester bond. [] Further details on its chemical structure can be found in the provided research papers.

Q4: Is this compound compatible with all other veterinary drugs?

A4: this compound exhibits significant interactions with certain ionophore anticoccidials, particularly monensin, narasin, and salinomycin. [] Simultaneous administration at therapeutic levels can lead to severe toxicity and even death in pigs and poultry. [] This interaction is dose-dependent, with lower this compound doses showing less severe effects. [] The interaction is thought to be due to this compound's preferential metabolism in the liver, leading to an accumulation of the ionophore and subsequent toxicity. []

Q5: Are there other drug compatibility issues with this compound?

A5: While this compound demonstrates enhanced activity when combined with tetracyclines, [] it exhibits milder interactions with maduramicin and semduramicin, potentially causing temporary growth depression. [] this compound is considered compatible with lasalocid. []

A5: this compound is not known to possess catalytic properties and is not typically employed for catalytic applications. Its primary function revolves around its antibiotic activity, specifically targeting bacterial protein synthesis.

Q6: Have molecular modeling studies been conducted on this compound?

A7: Yes, molecular modeling techniques have been employed to investigate the interaction between this compound and DNA. [] These studies revealed that this compound intercalates into the DNA helix, potentially contributing to its overall biological effects. []

Q7: What is the stability of this compound in different formulations?

A9: this compound is often formulated as this compound hydrogen fumarate to increase its solubility in water. [, ] Various formulations, including powders, solutions, and injections, have been developed for different administration routes. [, , ]

Q8: Are there specific regulations regarding this compound usage due to safety concerns?

A10: While specific SHE regulations are not detailed in the provided excerpts, the use of this compound as a growth promoter in animal feed was restricted in the European Union in 2006 due to concerns about antimicrobial resistance. [] Currently, its use in feed is limited to medicated feedingstuffs, regulated by prescription and subject to strict manufacturing and usage monitoring. []

Q9: How is this compound absorbed and distributed in the body?

A11: this compound is well-absorbed following oral administration in various species, including pigs, chickens, and ducks. [, , , ] It is widely distributed in tissues, with the highest concentrations typically found in the liver. [, ]

Q10: How is this compound metabolized and eliminated?

A12: this compound is primarily metabolized in the liver. [, ] It is eliminated from the body mainly through bile and feces, with a smaller proportion excreted in urine. []

Q11: What factors can influence this compound pharmacokinetics?

A13: Factors such as administration route, dose, and feed concentration can impact this compound's pharmacokinetic parameters. [] For instance, higher this compound concentrations in medicated feed have been shown to enhance its bioavailability in piglets. []

Q12: What is the recommended withdrawal period for this compound in food-producing animals?

A14: Withdrawal periods vary depending on the species, administration route, and regulatory guidelines. In some cases, a 72-hour withdrawal period for meat and a zero-day withdrawal period for eggs have been established for this compound. [, ]

Q13: Has this compound been proven effective in treating infections in poultry?

A15: Yes, this compound has demonstrated efficacy in treating Mycoplasma gallisepticum infections in broiler chickens, both in vitro and in vivo. [, , ] Studies have shown that this compound effectively reduces clinical signs, mortality, airsacculitis lesions, and Mycoplasma gallisepticum re-isolation rates. [, , ]

Q14: Are there concerns about this compound resistance developing?

A17: While this compound resistance is relatively rare, it has been reported in some Brachyspira hyodysenteriae isolates. [, ] This underscores the importance of monitoring for resistance and using this compound responsibly.

Q15: Does this compound exhibit cross-resistance with other antibiotics?

A19: Cross-resistance between this compound and other antibiotics, such as tylosin and erythromycin, has been observed. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)